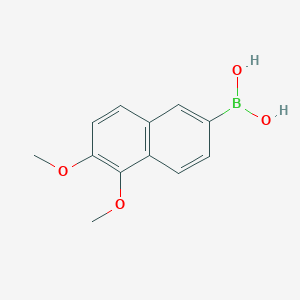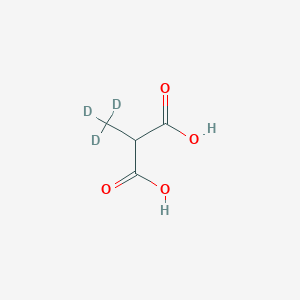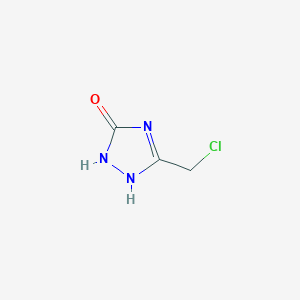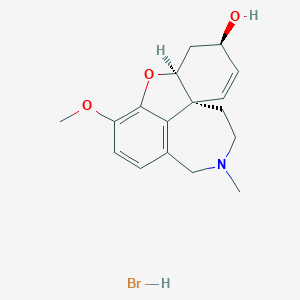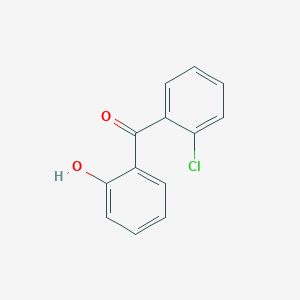
2-Chloro-4'-hydroxybenzophenone
Overview
Description
“2-Chloro-4’-hydroxybenzophenone” is a chemical compound with the molecular formula C13H9ClO2 . It has a molecular weight of 232.66 g/mol . This compound is an essential intermediate for the synthesis of fenofibrate class of lipid-lowering drugs and Poly Ether Ketone (PEK) .
Synthesis Analysis
The compound can be synthesized from the reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The Fe3+ supported on K-10 clay was found to yield 97% product .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4’-hydroxybenzophenone” consists of a benzophenone core with a chlorine atom attached to one of the phenyl rings and a hydroxy group attached to the other . The InChIKey of the compound is RUETVLNXAGWCDS-UHFFFAOYSA-N .
Chemical Reactions Analysis
“2-Chloro-4’-hydroxybenzophenone” is synthesized by several methods by reaction of phenol with different acylating agents such as p-chlorobenzoic acid, p-chlorobenzoylchloride, p-chlorobenzotrichloride, etc., in the presence of catalysts .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.66 g/mol and a molecular formula of C13H9ClO2 . The InChIKey of the compound is RUETVLNXAGWCDS-UHFFFAOYSA-N .
Scientific Research Applications
Crystallography
Application Summary
The compound (2-Chlorophenyl)(4-hydroxyphenyl)methanone has been used in the field of crystallography to study its crystal structure .
Method of Application
The crystal structure of (2-Chlorophenyl)(4-hydroxyphenyl)methanone was determined using X-ray diffraction techniques. The crystal was a colorless block with a size of 0.25 × 0.20 × 0.18 mm. The wavelength used was Mo K α radiation (0.71073 Å). The diffractometer used was a Bruker APEX-II .
Results and Outcomes
The crystal structure was found to be monoclinic, with a = 6.5465 (9) Å, b = 8.0647 (11) Å, c = 10.8476 (15) Å, β = 105.591 (3)°, V = 551.63 (13) Å 3, Z = 2, R gt ( F ) = 0.0532, wR ref ( F2 ) = 0.1507, T = 296 (2) K .
Safety And Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
properties
IUPAC Name |
(2-chlorophenyl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFHEHNJSNFLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-hydroxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




